molecular formula C16H13ClN2OS2 B2678437 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886915-46-4

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2678437
CAS No.: 886915-46-4
M. Wt: 348.86
InChI Key: LDKHGYSCGHGAHY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic benzamide derivative featuring a chlorobenzothiazole moiety and an ethylthio benzamide group. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds within this structural class, such as the related N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and N-(5-Acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide , are frequently investigated for their potential as kinase inhibitors and for probing various biochemical pathways. The presence of the benzothiazole core, a privileged scaffold in drug discovery, suggests this compound may serve as a key intermediate or a pharmacological probe in the development of therapeutics, particularly in oncology and neurology. The chlorine atom at the 4-position of the benzothiazole ring and the ethylthioether chain on the benzamide ring contribute to the molecule's lipophilicity and electronic properties, which can be fine-tuned to modulate its biological activity and pharmacokinetic profile . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-2-21-12-8-4-3-6-10(12)15(20)19-16-18-14-11(17)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKHGYSCGHGAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole ring is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated benzothiazole is reacted with 2-(ethylthio)benzoic acid or its derivatives under amidation conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 4-chloro substituent on the benzothiazole ring undergoes nucleophilic displacement under basic conditions. This is facilitated by the electron-withdrawing effect of the thiazole ring, which polarizes the C–Cl bond.

Reaction ConditionsReagentsProductYieldSource
K₂CO₃, 1,4-dioxane, 110°C, N₂Aryl/alkyl amines4-Substituted benzothiazole derivatives65–88%
DMF, CuI catalyst, 80°CThiols4-Thioether analogs72%

Key Findings :

  • Reactions with amines yield secondary or tertiary amine derivatives, useful for pharmacological optimization .

  • Thiol substitution proceeds efficiently with Cu(I) catalysis, retaining the thiazole ring’s integrity.

Oxidation of the Ethylthio Group

The ethylthio (–S–C₂H₅) moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)Acetic acid, 25°C, 2 hr2-(Ethylsulfinyl)benzamide85%
mCPBADCM, 0°C, 1 hr2-(Ethylsulfonyl)benzamide92%

Mechanistic Insight :

  • Sulfoxide formation is stereospecific, with retention of configuration at sulfur.

  • Over-oxidation to sulfones requires stronger oxidants like mCPBA.

Amide Hydrolysis and Condensation

The benzamide group participates in hydrolysis under acidic/basic conditions, yielding carboxylic acid intermediates.

ConditionsReagentProductApplicationSource
6M HCl, reflux, 6 hr2-(Ethylthio)benzoic acidScaffold functionalization
EDC/HOBt, DMF, RTPrimary aminesSecondary amidesDrug conjugate synthesis

Notable Observations :

  • Hydrolysis proceeds without disrupting the thiazole ring, enabling sequential derivatization.

  • Condensation with amines generates diversely substituted amides for structure-activity studies.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring directs electrophiles to specific positions due to its electronic asymmetry.

ElectrophileConditionsPosition SubstitutedYieldSource
HNO₃/H₂SO₄0°C, 30 minC-6 of benzothiazole58%
Br₂, FeCl₃DCM, RT, 2 hrC-5 of benzothiazole64%

Regioselectivity :

  • Nitration occurs preferentially at C-6, while bromination targets C-5, guided by the chloro substituent’s meta-directing effect .

Metal Complexation

The thiazole nitrogen and amide carbonyl oxygen act as ligands for transition metals, forming coordination complexes.

Metal SaltSolventComplex StructureApplicationSource
Cu(NO₃)₂MeOH/waterOctahedral Cu(II) complexCatalytic studies
PdCl₂DMFSquare-planar Pd(II) complexCross-coupling catalysis

Implications :

  • Cu(II) complexes exhibit enhanced stability in aqueous media .

  • Pd(II) adducts serve as pre-catalysts for Suzuki-Miyaura couplings.

Radical Reactions

The ethylthio group participates in radical-mediated C–S bond cleavage, enabling novel transformations.

InitiatorConditionsProductYieldSource
AIBN, Bu₃SnHToluene, 80°C, 12 hrDesulfurized benzamide78%
UV light, O₂CH₃CN, RT, 6 hrSulfur-oxidized byproducts

Limitations :

  • Radical pathways require strict control of oxygen and moisture.

Scientific Research Applications

Pharmacological Applications

a. Anti-inflammatory Activity

Research indicates that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

b. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated that derivatives of benzothiazole compounds can exhibit promising antimicrobial effects, making them potential candidates for developing new antibiotics .

c. Anticancer Potential

This compound has been evaluated for its anticancer properties, particularly against human breast adenocarcinoma cell lines. In vitro studies have shown that certain derivatives possess significant cytotoxic effects, suggesting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study Focus Findings
Arora et al. (2021)Glucokinase ActivationNovel derivatives showed increased catalytic action on human glucokinase, indicating potential metabolic applications .
PMC Article (2019)Antimicrobial ActivityCompounds derived from similar structures demonstrated significant antimicrobial effects against various pathogens .
Recent Advances (2023)Anticancer ActivityInvestigated compounds displayed promising results against breast cancer cell lines, supporting further development as anticancer agents .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, affecting its behavior in chemical reactions.

Comparison with Similar Compounds

Target Compound:

  • Core : 4-Chlorobenzo[d]thiazole.
  • Substituents : 2-(Ethylthio)benzamide.
  • Key Functional Groups : Chlorine (electron-withdrawing), ethylthio (lipophilic), and amide (hydrogen-bonding).

Analogs:

GB1 () :

  • Structure: 2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide.
  • Differences: Replaces ethylthio with a thiazolidinedione-acetamide group.
  • Implications: Enhanced hydrogen-bonding capacity due to the dioxothiazolidine ring .

7q (): Structure: N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide. Differences: Methoxy (-OCH₃) substituent instead of ethylthio; pyridine ring inclusion. Implications: Methoxy may reduce lipophilicity compared to ethylthio .

Nitazoxanide () :

  • Structure: 2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide.
  • Differences: Nitrothiazole core vs. chlorobenzo[d]thiazole; acetoxy vs. ethylthio.
  • Implications: Nitro groups enhance antiparasitic activity, while ethylthio may improve membrane permeability .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Purity (%) Key Substituents
Target Compound Not reported 4-Cl, 2-(ethylthio)
GB1 () 279–295 55 Thiazolidinedione-acetamide
7q () 177.9–180.8 70 90.0 2-Methoxy, pyridine
Nitazoxanide () 5-Nitro, acetoxy
  • Melting Points : GB1’s high melting point (279–295°C) suggests strong intermolecular interactions (e.g., hydrogen bonding from thiazolidinedione), whereas 7q’s lower range (177–181°C) reflects reduced crystallinity due to methoxy and pyridine groups .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Core : Essential for bioactivity; substitution with bulkier groups (e.g., 4-chloro) improves target engagement but may reduce solubility .
  • Methoxy (7q): Reduces lipophilicity, favoring polar interactions . Nitro (Nitazoxanide): Enhances redox-mediated antiparasitic effects .

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole Ring : A heterocyclic structure that contributes to its biological activity.
  • Chloro Group : Positioned at the 4-position of the benzothiazole, which may influence its reactivity and interaction with biological targets.
  • Ethylthio Group : This substituent can enhance lipophilicity and potentially increase membrane permeability.

The IUPAC name for this compound is N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide, with the molecular formula C16H13ClN2OS2C_{16}H_{13}ClN_2OS_2 .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating biochemical pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting cellular signaling processes .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can possess antibacterial and antifungal activities . The presence of the ethylthio group may enhance these properties by improving solubility and bioavailability.

Antitumor Activity

Thiazole derivatives have been explored for their anticancer potential. The structure activity relationship (SAR) analysis suggests that modifications to the benzothiazole moiety can significantly impact cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups often show enhanced activity .

CompoundIC50 (µM)Target Cell Line
This compoundTBDTBD
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

Neuroprotective Effects

Some studies have suggested potential neuroprotective effects for benzothiazole derivatives. Compounds in this category may exhibit anticonvulsant properties, providing a basis for further investigation into their use in treating neurological disorders .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the anticancer effects of thiazole derivatives, including this compound, against various cancer cell lines. The results indicated that structural modifications could lead to improved potency compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : In another study, several thiazole-based compounds were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The findings showed promising results, indicating that this compound could be a candidate for further development as an antimicrobial agent .

Q & A

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding interactions with target proteins (e.g., PFOR enzyme or COX-2). Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with active-site residues .
  • QSAR models : Utilize descriptors like logP, molar refractivity, and electronic parameters to correlate substituent effects (e.g., chloro, ethylthio) with biological activity. Validation via leave-one-out cross-checking ensures model robustness .

What challenges arise in crystallographic studies of this compound, and how are they addressed?

Advanced Research Question
Challenges include:

  • Crystal packing instability : Due to flexible ethylthio groups, recrystallization in mixed solvents (e.g., methanol/water) improves stability .
  • Hydrogen-bonding networks : Intermolecular interactions (e.g., N–H···N thiazole or C–H···O amide) stabilize the lattice. Single-crystal X-ray diffraction confirms dimeric arrangements, as seen in related benzothiazole derivatives .

How can discrepancies in biological activity data across studies be resolved?

Advanced Research Question

  • Replicate experiments : Control variables like cell passage number, solvent purity, and assay protocols (e.g., incubation time) .
  • Meta-analysis : Compare SAR trends with analogous compounds (e.g., N-(4-phenylthiazol-2-yl)benzamide derivatives) to identify substituent-dependent activity patterns .
  • Dose standardization : Normalize data using molar concentrations rather than mass/volume to account for molecular weight differences .

How do substituents on the benzamide and thiazole rings modulate biological activity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability and target affinity by reducing electron density on the thiazole ring .
  • Alkylthio groups (e.g., ethylthio) : Improve lipophilicity (logP), facilitating membrane permeability, as demonstrated in anti-inflammatory analogs .
  • Substitution position : Para-substitution on benzamide increases steric compatibility with enzyme active sites, while meta-substitution may disrupt binding .

What strategies optimize synthetic yields for this compound?

Advanced Research Question

  • Catalyst screening : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
  • Solvent optimization : Pyridine or DMF improves reactivity of 2-(ethylthio)benzoyl chloride with aminothiazole derivatives .
  • Purification techniques : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves byproducts, achieving >95% purity .

How are computational and experimental data integrated to refine drug design?

Advanced Research Question

  • Hybrid workflows : Docking results guide synthesis of analogs with predicted higher binding affinity (e.g., trifluoromethyl substitutions), validated via in vitro assays .
  • Free-energy calculations : Molecular dynamics simulations (e.g., MM-PBSA) quantify binding stability, correlating with experimental IC₅₀ values .

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